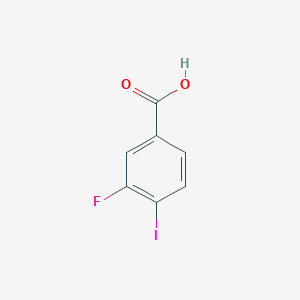

3-Fluoro-4-iodobenzoic acid

説明

These approaches provide a powerful toolkit for accessing enantiomerically pure compounds derived from the 3-fluoro-4-iodobenzoic acid scaffold, greatly expanding its utility in the synthesis of complex, biologically active molecules.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-fluoro-4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMBAMKKTJSICO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625231 | |

| Record name | 3-Fluoro-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-98-9 | |

| Record name | 3-Fluoro-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization and Functionalization Strategies for Advanced Research Applications

Synthesis of Ester, Amide, and Anhydride Derivatives of 3-Fluoro-4-iodobenzoic Acid

The carboxylic acid moiety of this compound is the most common site for initial derivatization. Standard organic transformations can be employed to convert it into esters, amides, and anhydrides, which can serve as key intermediates for further functionalization or as the final target molecules.

Esterification: Esters are typically synthesized via Fischer esterification, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis (e.g., sulfuric acid, p-toluenesulfonic acid). This equilibrium-driven reaction often requires the removal of water to achieve high yields. Alternatively, the carboxylic acid can be converted to its more reactive acyl chloride or activated with coupling agents before reaction with an alcohol.

Amide Formation: Amide synthesis generally requires activation of the carboxylic acid to overcome the low reactivity of the carboxylate group and the basicity of the amine. luxembourg-bio.comresearchgate.net A common and effective method involves a two-step process: first, the conversion of the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by the reaction of the acyl chloride with a primary or secondary amine. nih.gov Another widely used approach is the direct coupling of the carboxylic acid and amine using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts. nih.gov

Anhydride Synthesis: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or by heating. A more common laboratory-scale synthesis involves the reaction of the carboxylic acid with a reactive acyl donor, such as an acyl chloride. For instance, reacting 3-fluoro-4-iodobenzoyl chloride with sodium 3-fluoro-4-iodobenzoate would yield the corresponding symmetric anhydride.

Table 1: Common Reagents for Carboxylic Acid Derivatization

| Derivative | Reaction Type | Common Reagents |

|---|---|---|

| Ester | Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (catalyst) |

| Acyl Chloride Route | SOCl₂ or (COCl)₂, followed by Alcohol | |

| Amide | Acyl Chloride Route | SOCl₂ or (COCl)₂, followed by Amine |

| Direct Coupling | Amine, Coupling Agents (e.g., DCC, BOP, PyBOP) | |

| Anhydride | Dehydration | P₂O₅, Heat |

| Acyl Chloride Route | Acyl Chloride, Carboxylate Salt |

Introduction of Complex Substructures via C-C, C-N, C-O, and C-S Bond Formation Reactions

The carbon-iodine bond in this compound is a key functional handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing a wide array of complex molecular substructures. For these reactions, the carboxylic acid group is often protected as an ester to prevent interference with the catalytic cycle.

C-C Bond Formation:

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl iodide with an organoboron compound (boronic acid or boronic ester). organic-chemistry.org It is a robust and widely used method for forming biaryl structures or introducing alkyl and vinyl groups. researchgate.net

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.netresearchgate.netorganic-chemistry.org This method is invaluable for synthesizing arylalkynes, which are versatile intermediates in organic synthesis.

C-N Bond Formation:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most effective methods for forming C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.org It allows for the coupling of the aryl iodide with a wide range of primary and secondary amines, anilines, and even ammonia (B1221849) equivalents, providing access to a diverse library of arylamine derivatives. nih.govacsgcipr.orgnih.gov

C-O Bond Formation:

Buchwald-Hartwig Ether Synthesis: An analogous reaction to the amination, this method uses a palladium or copper catalyst to couple the aryl iodide with alcohols or phenols to form aryl ethers.

C-S Bond Formation:

Copper-Catalyzed Thioetherification: While palladium can be used, copper-catalyzed systems are often preferred for C-S bond formation as sulfur compounds can act as catalyst poisons for palladium. uu.nl The coupling of aryl iodides with thiols, catalyzed by simple copper salts like copper(I) iodide, provides an efficient route to diaryl thioethers and aryl alkyl thioethers. researchgate.netacs.org

Table 2: Key Cross-Coupling Reactions for Functionalization

| Bond Formed | Reaction Name | Coupling Partner | Catalyst System (Typical) |

|---|---|---|---|

| C-C | Suzuki-Miyaura | Boronic Acid/Ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Base |

| C-C | Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base |

| C-N | Buchwald-Hartwig | Amine | Pd(0) complex, Phosphine Ligand, Base |

| C-O | Buchwald-Hartwig | Alcohol/Phenol | Pd or Cu catalyst, Ligand, Base |

| C-S | Thioetherification | Thiol | Cu(I) salt (e.g., CuI), Base |

Preparation of Hypervalent Iodine Reagents from this compound Scaffolds

The iodine atom in the this compound scaffold can be oxidized to higher valence states, typically +3 (iodinane) or +5 (iodorane), to generate hypervalent iodine reagents. arkat-usa.orgresearchgate.net These reagents are prized in modern organic synthesis as mild, selective, and environmentally benign oxidants. nih.gov

The synthesis of trivalent iodine(III) reagents often begins with the oxidation of the iodoarene using an oxidant like sodium perborate (B1237305) in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). This can generate intermediate species such as (diacetoxyiodo)arenes. These intermediates can then undergo ligand exchange reactions to produce a wide variety of synthetically useful reagents. For example, derivatives of 2-iodoxybenzoic acid (IBX) can be prepared through hypochlorite (B82951) oxidation of the corresponding 2-iodobenzoate (B1229623) esters. acs.org These ester derivatives, known as IBX-esters, are stable and soluble reagents with powerful oxidizing properties. nih.gov

The presence of the fluorine and carboxylic acid groups on the aromatic ring can modulate the reactivity and solubility of the resulting hypervalent iodine reagent, potentially offering advantages over simpler, unsubstituted analogues.

Regioselective Functionalization of the Aromatic Ring

Further substitution on the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of the three existing substituents. wikipedia.orglumenlearning.com

-COOH group: Deactivating and meta-directing.

-F atom: Deactivating but ortho, para-directing.

-I atom: Deactivating but ortho, para-directing.

The available positions for substitution are C2, C5, and C6. The outcome of an EAS reaction depends on the interplay between the electronic and steric effects of these groups. masterorganicchemistry.com The fluorine atom is a stronger ortho, para-director than iodine. The carboxylic acid directs an incoming electrophile to the C5 position. The fluorine atom directs to the C2 and C6 positions (para and ortho, respectively), while the iodine directs to the C3 (already occupied) and C5 positions.

Considering these effects:

Position 5: This position is meta to the carboxyl group and ortho to the iodine atom. It is electronically favored by both the carboxyl and iodo directors.

Position 2: This position is ortho to the fluorine atom and meta to the iodine. It is strongly activated by the fluorine's directing effect but may experience some steric hindrance.

Position 6: This position is ortho to both the fluorine and the carboxyl group, making it sterically hindered and electronically deactivated by the adjacent carboxyl group.

Therefore, electrophilic substitution, such as nitration or further halogenation, is most likely to occur at the C5 position, and potentially at the C2 position, depending on the specific electrophile and reaction conditions. google.comgoogle.comlibretexts.org This regioselectivity allows for the synthesis of highly substituted and complex aromatic structures.

Development of Chiral Derivatives and Enantioselective Synthesis Approaches

Creating chiral molecules from the achiral this compound scaffold is a critical step for applications in pharmaceutical and biological research. Several strategies can be employed to introduce chirality and achieve enantioselectivity.

Applications in Medicinal Chemistry Research and Drug Discovery

3-Fluoro-4-iodobenzoic Acid as a Core Scaffold for the Design of Bioactive Compounds

This compound is a versatile molecular scaffold in medicinal chemistry, offering a unique combination of reactive sites and functional groups that can be strategically modified to design a wide array of bioactive compounds. myskinrecipes.comossila.com Its utility as a core structure stems from the presence of the carboxylic acid, a fluorine atom, and an iodine atom, each of which can be exploited for further chemical transformations. The carboxylic acid group provides a convenient handle for amide bond formation, a common linkage in many pharmaceutical agents. The fluorine and iodine substituents not only influence the physicochemical properties of the molecule but also serve as reactive centers for the introduction of additional complexity.

The halogenated aromatic ring of this compound makes it a valuable intermediate in the synthesis of more complex molecules through cross-coupling reactions. myskinrecipes.com This allows for the construction of diverse molecular architectures with potential therapeutic applications. For instance, this scaffold is employed in the development of novel anticancer agents, where the specific substitution pattern of the benzoic acid ring is crucial for biological activity. arborpharmchem.com The strategic placement of the fluorine and iodine atoms can be used to fine-tune the electronic and steric properties of the final compound, thereby optimizing its interaction with biological targets.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Therapeutic Optimization

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies would systematically explore the impact of modifying different parts of the molecule to enhance therapeutic efficacy and selectivity. Key areas of investigation in SAR studies of these derivatives would include the modification of the carboxylic acid group, the substitution of the fluorine or iodine atoms, and the introduction of various substituents onto the aromatic ring.

The fluorine atom, with its high electronegativity and small size, can significantly impact the acidity of the carboxylic acid group, as well as influence the compound's metabolic stability and binding affinity to target proteins. researchgate.net SAR studies would likely involve replacing the fluorine with other small electron-withdrawing or electron-donating groups to probe the electronic requirements for optimal activity. Similarly, the iodine atom is a versatile functional group that can participate in halogen bonding and can be replaced with other groups through cross-coupling reactions. The systematic variation of substituents at this position would provide valuable information on the steric and electronic factors that govern biological activity.

Development and Evaluation of Enzyme Inhibitors (e.g., MtDHFR Inhibitors) Utilizing Derivatives

Enzyme inhibitors are a major class of therapeutic agents, and the development of novel inhibitors is an active area of research. Derivatives of this compound have the potential to be developed as inhibitors of various enzymes, including dihydrofolate reductase from Mycobacterium tuberculosis (MtDHFR), a key target for anti-tuberculosis drugs. The unique electronic properties conferred by the fluorine and iodine atoms can be advantageous in designing compounds that bind with high affinity and selectivity to the active site of an enzyme.

The design of enzyme inhibitors based on the this compound scaffold would involve the synthesis of a library of derivatives with diverse substituents. These compounds would then be screened for their ability to inhibit the target enzyme using in vitro assays. For MtDHFR, this would typically involve measuring the enzyme's catalytic activity in the presence of varying concentrations of the inhibitor. The results of these assays, expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), would be used to identify lead compounds for further optimization.

Synthesis and Biological Evaluation of Antimicrobial and Anticancer Agents from Derivatives

The this compound scaffold has been utilized in the synthesis of novel compounds with potential antimicrobial and anticancer activities. The presence of the halogen atoms can enhance the lipophilicity of the molecule, which may improve its ability to penetrate bacterial cell walls or cancer cell membranes. mdpi.comnih.gov The synthesis of these agents often involves the modification of the carboxylic acid group to form amides or esters, or the use of the iodine atom in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

The biological evaluation of these derivatives involves a series of in vitro assays to determine their efficacy and selectivity. For antimicrobial agents, this typically includes determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. orientjchem.orgd-nb.info For anticancer agents, the cytotoxic activity of the compounds is assessed against various cancer cell lines, and the IC50 values are determined. researchgate.netnih.gov Promising compounds are then often subjected to further studies to elucidate their mechanism of action.

Below is a table summarizing the anticancer activity of some fluorinated β-lactam compounds, which are structurally related to potential derivatives of this compound.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 32 | MCF-7 | 0.075 |

| 33 | MCF-7 | 0.095 |

| 32 | Hs578T | 0.033 |

| 32 | Hs578Ts(i)8 | 0.065 |

| 33 | MDA-MB-231 | 0.620 |

Strategies for Radiolabeling of this compound Derivatives for Diagnostic Research

Radiolabeled compounds are essential tools in diagnostic medicine, particularly for imaging techniques such as Positron Emission Tomography (PET). mdanderson.orgnih.gov Derivatives of this compound are attractive candidates for radiolabeling due to the presence of both fluorine and iodine atoms, which can be replaced with their radioactive isotopes, fluorine-18 (B77423) and iodine-123/124/131, respectively. google.com

The strategy for radiolabeling would depend on the desired radionuclide. For fluorine-18 labeling, a common approach is nucleophilic substitution, where a precursor molecule with a suitable leaving group is reacted with [¹⁸F]fluoride. mcmaster.ca For radioiodination, electrophilic substitution reactions are often employed, where a precursor is reacted with a source of radioiodine. mdpi.com The radiolabeled derivatives of this compound could then be used as probes to visualize and quantify biological processes in vivo, aiding in the diagnosis and monitoring of diseases such as cancer.

Impact of Fluorine and Iodine Substitution on Pharmacokinetic and Pharmacodynamic Properties at a Molecular Level

The incorporation of fluorine and iodine atoms into a drug molecule can have a profound impact on its pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (drug-target interaction) properties. researchgate.net Fluorine substitution is a widely used strategy in medicinal chemistry to improve the metabolic stability of a drug by blocking sites of oxidative metabolism. researchgate.net The strong carbon-fluorine bond is resistant to cleavage, which can lead to a longer half-life and improved bioavailability. Fluorine can also increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

Iodine substitution can also influence a drug's pharmacokinetic and pharmacodynamic properties. The large size of the iodine atom can introduce steric bulk, which may affect the binding of the molecule to its target. Iodine can also participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a drug for its target protein. The presence of both fluorine and iodine in the this compound scaffold provides a unique opportunity to fine-tune these properties to achieve the desired therapeutic profile.

Methodologies for In Vitro and In Vivo Biological Activity Assessment of Derivatives

The biological activity of derivatives of this compound is assessed using a combination of in vitro and in vivo methodologies. In vitro assays are typically performed in the early stages of drug discovery to screen large numbers of compounds and identify those with the desired activity. mdpi.commdpi.com These assays are often cell-based and are used to measure endpoints such as cell viability, proliferation, or the inhibition of a specific enzyme or receptor.

For antimicrobial agents, in vitro assessment involves determining the MIC and minimum bactericidal concentration (MBC) against a panel of microorganisms. d-nb.info For anticancer agents, in vitro assays include cytotoxicity assays (e.g., MTT assay) to measure the effect of the compounds on the growth of cancer cell lines. nih.gov Compounds that show promising activity in vitro are then advanced to in vivo studies in animal models of the disease. mdpi.com These studies provide valuable information on the efficacy, toxicity, and pharmacokinetic properties of the drug candidate in a living organism.

Contributions to Materials Science and Advanced Chemical Systems

Utilization of 3-Fluoro-4-iodobenzoic Acid in the Synthesis of Novel Polymeric Materials

The structure of this compound makes it a suitable monomer for the synthesis of novel aromatic polyesters through polycondensation reactions. Wholly aromatic polyesters are a class of polymers known for their high thermal stability and mechanical strength. The synthesis typically involves the reaction of an aromatic diacid chloride with an aromatic diol. derpharmachemica.com While direct polymerization of this compound itself would require conversion to a derivative like an acid chloride or ester, its structure is analogous to monomers used in the production of high-performance polymers.

The presence of the fluorine atom in the polymer backbone can impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic characteristics. rsc.org The general synthetic route for aromatic polyesters often involves interfacial polycondensation, a method that can be used to produce high molecular weight polymers at ambient temperatures. derpharmachemica.com

Below is an interactive data table summarizing typical monomers used in the synthesis of wholly aromatic polyesters, illustrating the class of compounds to which a derivative of this compound would belong.

| Monomer Type | Examples | Resulting Polymer |

| Aromatic Diacid Chloride | Terephthaloyl chloride, Isophthaloyl chloride | Aromatic Polyester |

| Aromatic Diol | Bisphenol-A, Resorcinol | Aromatic Polyester |

The incorporation of the 3-fluoro-4-iodobenzoyl moiety into a polymer chain is a promising strategy for developing new materials with tailored properties for specialized applications.

Integration into Functional Materials for Sensor and Catalytic Applications

The unique electronic and structural features of this compound make it an attractive ligand for the development of functional materials in catalysis and sensing. The carboxylic acid group provides a convenient anchor point for coordination to metal centers, while the fluorine and iodine substituents can modulate the electronic properties of the resulting metal complex.

Palladium complexes, for example, are widely used as catalysts in a variety of cross-coupling reactions. The reactivity and selectivity of these catalysts can be fine-tuned by the choice of ligands. nih.gov While specific palladium complexes of this compound are not extensively documented in readily available literature, the principles of ligand design suggest that its derivatives could serve as effective ligands in catalysis. The electron-withdrawing nature of the fluorine and iodine atoms can influence the electron density at the metal center, thereby affecting its catalytic activity.

In the realm of sensor technology, functionalized nanoparticles are a key area of research. mdpi.com Materials functionalized with specific chemical moieties can exhibit high sensitivity and selectivity towards target analytes. For instance, aptamer-functionalized nanostructures can be designed for the detection of a wide range of molecules. mdpi.com The carboxylic acid group of this compound could be used to anchor it to the surface of nanoparticles, creating a functionalized material with potential applications in chemical sensing. The fluorine and iodine atoms could also play a role in the recognition and binding of specific analytes.

Design of Self-Assembling Molecular Architectures and Supramolecular Systems

The iodine atom in this compound plays a crucial role in its ability to form self-assembling molecular architectures through a phenomenon known as halogen bonding. nih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base. The strength of this interaction is influenced by the polarizability of the halogen atom and the electron-withdrawing nature of the substituents on the aromatic ring.

In the case of this compound, the electron-withdrawing fluorine atom enhances the electrophilic character of the iodine atom, making it a stronger halogen bond donor. acs.org This, combined with the hydrogen bonding capabilities of the carboxylic acid group, allows for the formation of complex and well-defined supramolecular structures. rsc.org These interactions can direct the assembly of molecules into one-, two-, or three-dimensional networks, forming the basis of crystal engineering and the design of new materials with specific properties. acs.org

Studies on similar halogenated benzoic acids have shown that the interplay between hydrogen and halogen bonding can be used to control the crystal packing and the resulting material properties. acs.orgfigshare.com This principle is fundamental to the design of supramolecular polymers, where monomer units are held together by non-covalent interactions. nih.gov

The table below illustrates the key intermolecular interactions that can be exploited in the self-assembly of molecules like this compound.

| Interaction | Description | Role in Self-Assembly |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Formation of dimers and chains through the carboxylic acid groups. |

| Halogen Bonding | A non-covalent interaction involving a halogen atom as an electrophilic center. | Directional control of molecular packing, leading to extended networks. |

The ability to control the self-assembly of this compound and its derivatives opens up possibilities for the creation of novel crystalline materials, gels, and liquid crystals.

Development of pH-Responsive Magnetic Organometallic Clusters Based on Derivatives

While direct research on pH-responsive magnetic organometallic clusters based on this compound is not widely reported, the fundamental principles of their design and synthesis are well-established. Such systems typically involve the functionalization of magnetic nanoparticles with molecules that exhibit a response to changes in pH. nih.govbohrium.com Carboxylic acids are excellent candidates for this purpose due to the protonation/deprotonation equilibrium of the carboxyl group. imagionbiosystems.com

Magnetic nanoparticles, often composed of iron oxide, can be coated with a layer of molecules that present carboxylic acid groups on their surface. sigmaaldrich.com Derivatives of this compound could be used for this surface functionalization. In an acidic environment, the carboxylic acid groups would be protonated, while in a basic environment, they would be deprotonated. This change in surface charge can be used to trigger the release of a payload, such as a drug, or to alter the aggregation state of the nanoparticles. nih.govacs.org

The synthesis of such functionalized nanoparticles often involves the coupling of the carboxylic acid-containing molecule to an amine-functionalized magnetic nanoparticle. nih.gov The general scheme for creating such a system is outlined below:

Synthesis of Magnetic Nanoparticles: Typically iron oxide nanoparticles are synthesized via co-precipitation methods.

Surface Functionalization: The nanoparticles are coated with a material that provides functional groups for further modification, such as amine groups.

Coupling of the pH-Responsive Moiety: The carboxylic acid derivative is then covalently attached to the surface of the functionalized nanoparticles.

This approach allows for the creation of "smart" materials that can respond to their local environment, a key feature in applications such as targeted drug delivery and diagnostics.

Applications in Specialty Chemicals and Emerging Electronic Materials

The unique combination of fluorine and iodine atoms on an aromatic ring makes this compound and its derivatives valuable precursors for specialty chemicals and emerging electronic materials. solvay.com

Fluorinated organic compounds are of significant interest in the development of liquid crystals. biointerfaceresearch.comnycu.edu.tw The introduction of fluorine atoms can influence the mesomorphic properties, such as the clearing point and the dielectric anisotropy, of the liquid crystalline material. biointerfaceresearch.com The rigid core of the benzoic acid derivative, combined with the polar fluorine substituent, makes it a suitable building block for the synthesis of new liquid crystalline molecules.

In the field of organic electronics, fluorinated and iodinated aromatic compounds are being explored for their potential in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of fluorine atoms into conjugated organic molecules can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve charge injection and transport properties, as well as enhance the stability of the material. rsc.org The iodine atom provides a reactive site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex and extended π-conjugated systems.

The table below summarizes the potential applications of this compound derivatives in these advanced material fields.

| Application Area | Role of this compound Derivative | Key Properties Imparted |

| Liquid Crystals | As a core component of the liquid crystalline molecule. | Modification of mesophase behavior, dielectric anisotropy. biointerfaceresearch.com |

| Organic Electronics | As a building block for conjugated organic materials. | Tuning of HOMO/LUMO energy levels, improved charge transport, enhanced stability. rsc.org |

The versatility of this compound as a synthetic precursor continues to open new avenues in the design and fabrication of high-performance materials for a range of technological applications.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F, ¹²⁹I)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 3-Fluoro-4-iodobenzoic acid in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three protons on the aromatic ring. The chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the fluorine, iodine, and carboxylic acid groups. The proton ortho to the iodine (H-5) would likely appear as a doublet, coupled to the proton at the meta position (H-6). The proton ortho to the carboxylic acid group (H-2) would be a doublet of doublets due to coupling with both the fluorine atom and H-6. The proton at H-6 would also present a complex multiplet. The acidic proton of the carboxyl group would typically appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which can be confirmed by D₂O exchange.

¹³C NMR: The ¹³C NMR spectrum will display seven unique signals for the seven carbon atoms in the molecule (six aromatic and one carboxyl). The chemical shifts are influenced by the attached substituents. The carbon atom bonded to the iodine (C-4) will be significantly shielded, appearing at a lower chemical shift (around 90-100 ppm) due to the heavy atom effect. Conversely, the carbon bonded to the fluorine atom (C-3) will show a large downfield shift and a characteristic large one-bond carbon-fluorine coupling constant (¹JC-F). The carboxyl carbon (C-7) will be the most deshielded, appearing furthest downfield (>165 ppm).

¹⁹F NMR: As ¹⁹F is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound is expected to show a single signal, as there is only one fluorine atom in the molecule. This signal's chemical shift provides information about the electronic environment of the fluorine. The signal will appear as a multiplet due to coupling with the adjacent aromatic protons (H-2 and H-4).

¹²⁹I NMR: Iodine-129 NMR is a highly specialized and rarely used technique due to the nucleus's very low receptivity and large quadrupole moment, which leads to extremely broad signals. Therefore, it is not a practical method for the routine characterization of this compound.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|

| ¹H (Aromatic H-2) | ~7.8 - 8.2 | Doublet of doublets (dd), ³JH-H ≈ 8-9 Hz, ⁴JH-F ≈ 5-6 Hz |

| ¹H (Aromatic H-5) | ~7.9 - 8.3 | Doublet (d), ³JH-H ≈ 8-9 Hz |

| ¹H (Aromatic H-6) | ~7.4 - 7.6 | Doublet of doublets (dd), ³JH-H ≈ 8-9 Hz, ³JH-F ≈ 8-10 Hz |

| ¹H (Carboxyl) | >10 | Broad singlet (br s) |

| ¹³C (C=O) | >165 | Singlet (or doublet due to coupling with F) |

| ¹³C (C-F) | ~160 - 165 | Doublet (d), ¹JC-F ≈ 250-260 Hz |

| ¹³C (C-I) | ~90 - 100 | Doublet (d), ²JC-F ≈ 20-25 Hz |

| ¹⁹F | ~ -100 to -115 | Multiplet (m) |

Note: The data in the table are predicted values based on known substituent effects and data from analogous compounds, as specific experimental spectra for this compound are not widely published.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Molecular Conformation and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a molecular fingerprint, allowing for the identification of functional groups and analysis of molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the molecule's dipole moment. For this compound, the IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration will give rise to a strong, sharp band around 1680-1710 cm⁻¹. Other key vibrations include C-O stretching and O-H bending around 1400-1440 cm⁻¹ and 920 cm⁻¹, respectively. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region. The C-F and C-I stretching vibrations are expected in the fingerprint region, typically around 1200-1250 cm⁻¹ for C-F and 500-600 cm⁻¹ for C-I.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving heavy atoms. For this compound, the symmetric stretching of the aromatic ring, which is often weak in the IR spectrum, would be strong in the Raman spectrum. The C-I bond, involving a heavy and polarizable atom, is also expected to produce a distinct Raman signal. The C=O stretch is also Raman active. Due to the presence of an inversion center in the common carboxylic acid dimer structure, the rule of mutual exclusion may apply, meaning vibrations that are IR active might be Raman inactive, and vice-versa.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 2500-3300 | - | Broad, Strong (IR) |

| Aromatic C-H stretch | 3050-3100 | 3050-3100 | Medium (IR), Strong (Raman) |

| C=O stretch | 1680-1710 | 1680-1710 | Very Strong (IR), Strong (Raman) |

| Aromatic C=C stretch | 1580-1610, 1450-1500 | 1580-1610, 1450-1500 | Medium-Strong |

| C-O stretch / O-H bend | 1280-1320 | 1280-1320 | Strong (IR) |

| C-F stretch | 1200-1250 | 1200-1250 | Strong (IR) |

| C-I stretch | 500-600 | 500-600 | Medium (IR), Strong (Raman) |

Note: The data in this table represent typical frequency ranges for the specified functional groups and are not from a measured spectrum of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the elemental formula of the parent molecule and its fragments.

For this compound (C₇H₄FIO₂), the monoisotopic mass is 265.9241 g/mol . HRMS can confirm this elemental composition by measuring the m/z of the molecular ion (M⁺•) or, more commonly in soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

Analysis of the fragmentation pathways provides further structural confirmation. Under electron ionization (EI), the molecular ion is typically observed, followed by fragmentation. Common fragmentation pathways for aromatic carboxylic acids include:

Loss of a hydroxyl radical (•OH): Formation of an acylium ion [M-17]⁺.

Loss of a carboxyl radical (•COOH): Formation of a halophenyl cation [M-45]⁺.

Decarboxylation: Loss of CO₂ is a characteristic fragmentation for the deprotonated molecule [M-H]⁻ in negative ion mode ESI, leading to a [M-H-44]⁻ fragment.

Cleavage of the C-I bond: Loss of an iodine radical (•I) can occur, leading to a [M-127]⁺ fragment.

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺• | C₇H₄FIO₂⁺• | 265.9241 | Molecular Ion |

| [M-OH]⁺ | C₇H₃FIO⁺ | 248.9292 | Loss of hydroxyl radical |

| [M-COOH]⁺ | C₆H₃FI⁺ | 220.9343 | Loss of carboxyl radical |

| [M-I]⁺ | C₇H₄FO₂⁺ | 139.0195 | Loss of iodine radical |

| [M-H]⁻ | C₇H₃FIO₂⁻ | 264.9167 | Deprotonated Molecule (ESI-) |

| [M-H-CO₂]⁻ | C₆H₃FI⁻ | 220.9350 | Decarboxylation (ESI-) |

Note: The fragmentation data is based on established fragmentation patterns for benzoic acids. uni.lu The exact relative abundances would require experimental measurement.

X-ray Diffraction Studies for Elucidating Crystal Structures and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice, revealing key intermolecular interactions.

While the specific crystal structure of this compound is not publicly available, the structures of numerous analogous halobenzoic acids have been reported. researchgate.net A near-universal feature of these structures is the formation of a centrosymmetric dimer through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. This interaction is highly directional and robust, typically forming an R²₂(8) graph-set motif.

| Structural Feature | Expected Observation |

|---|---|

| Primary Supramolecular Unit | Centrosymmetric dimer via O-H···O hydrogen bonds |

| Dominant Interaction | Carboxylic acid O-H···O hydrogen bonding |

| Secondary Interactions | Halogen bonding (e.g., C-I···O), C-H···O/F hydrogen bonds, π-π stacking |

| Expected Crystal System | Likely monoclinic or triclinic |

Note: The information presented is based on the common structural motifs observed in the crystal structures of other substituted benzoic acids.

UV-Vis Spectroscopy in the Investigation of Electronic Transitions and Reaction Progress

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene (B151609) ring and the carbonyl group.

The benzene ring itself has characteristic absorptions, which are modified by the substituents. The carboxylic acid, fluoro, and iodo groups act as auxochromes, modifying the intensity (hyperchromic/hypochromic effects) and wavelength (bathochromic/hypsochromic shifts) of the absorption maxima (λmax). Typically, substituted benzoic acids show two main absorption bands corresponding to π → π* transitions. A strong absorption band is expected in the range of 230-250 nm, with a second, weaker band often observed at longer wavelengths, around 270-290 nm. The solvent used can also influence the position of λmax. This technique is also highly effective for monitoring reaction progress in syntheses involving this compound, as changes in the chromophore system will result in a corresponding change in the UV-Vis spectrum.

| Electronic Transition | Expected λmax (nm) | Description |

|---|---|---|

| π → π | ~230 - 250 | Primary aromatic absorption band |

| π → π | ~270 - 290 | Secondary aromatic absorption band (fine structure may be visible) |

| n → π | >300 | Weak, often obscured by π → π transitions |

Note: The absorption maxima are estimated based on data for other substituted benzoic acids.

Advanced Chromatographic Techniques for Separation and Purity Characterization

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and purity assessment of this compound.

A typical method for analyzing this compound would be Reverse-Phase HPLC (RP-HPLC). In this mode, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile (B52724) or methanol. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.

The separation is based on the compound's partitioning between the stationary and mobile phases. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Detection is typically achieved using a UV detector set to a wavelength where the compound strongly absorbs, as determined by its UV-Vis spectrum (e.g., ~240 nm). This method can effectively separate the target compound from starting materials, by-products, and other impurities.

| Parameter | Typical Condition |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water with 0.1% Formic Acid |

| Detection | UV-Vis Detector at an appropriate λmax (e.g., 240 nm) |

| Application | Purity assessment, reaction monitoring, quantification |

Note: The conditions listed represent a standard starting point for method development for this type of analyte. ekb.eg

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for molecules like 3-Fluoro-4-iodobenzoic acid. By approximating the many-electron Schrödinger equation, DFT provides a balance between computational cost and accuracy for determining molecular properties.

Electronic Structure and Reactivity: DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry and analyze the electronic structure. nih.govvjst.vn Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. vjst.vn

Global reactivity descriptors, derived from FMO energies, quantify the chemical behavior of the molecule. These include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). mdpi.comresearchgate.net For this compound, the electron-withdrawing nature of the fluorine, iodine, and carboxylic acid substituents influences the electron distribution across the benzene (B151609) ring, affecting these reactivity parameters. mdpi.comnih.gov Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. vjst.vnresearchgate.net The regions of negative potential (typically around the oxygen and fluorine atoms) indicate susceptibility to electrophilic attack, whereas positive potential regions are prone to nucleophilic attack.

| Property | Description | Typical Predicted Value/Finding |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | Indicates electron-donating ability |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | Indicates electron-accepting ability |

| Energy Gap (ΔE) | LUMO - HOMO Energy | Correlates with chemical reactivity and stability |

| Electronegativity (χ) | Tendency to attract electrons | Influenced by inductive and resonance effects of F and I |

| Chemical Hardness (η) | Resistance to change in electron distribution | Related to the HOMO-LUMO gap |

| Electrophilicity Index (ω) | Propensity to accept electrons | Higher for molecules with electron-withdrawing groups |

Spectroscopic Property Prediction: DFT calculations are also highly effective in predicting vibrational spectra (FT-IR and Raman). researchgate.net By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the DFT method, leading to excellent agreement with experimental data. researchgate.net This allows for the precise assignment of vibrational modes in the experimental spectra to specific molecular motions, such as C-F, C-I, C=O, and O-H stretching and bending.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While DFT provides information on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent). nih.gov

For this compound, a key area of investigation is the conformational preference of the carboxylic acid group relative to the aromatic ring and its halogen substituents. MD simulations can determine the rotational energy barriers around the C-C single bond connecting the carboxyl group to the ring. These simulations can also assess the stability of different conformers in various solvents by explicitly modeling the surrounding solvent molecules. researchgate.net Analysis of the MD trajectory can reveal key structural parameters like the radius of gyration (Rg) and root-mean-square fluctuation (RMSF) of atoms, indicating the molecule's compactness and flexibility. nih.gov Such studies are crucial for understanding how the molecule behaves in a realistic biological or chemical environment. researchgate.net

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions involving this compound. This compound can serve as a building block in organic synthesis, for instance, in cross-coupling reactions like the Sonogashira reaction where the carbon-iodine bond is reactive. ossila.com

Molecular Docking and Ligand-Protein Interaction Studies in Drug Design and Enzyme Inhibition Research

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. nih.gov This method is central to structure-based drug design. For this compound and its derivatives, docking studies can predict binding affinity and identify key interactions within a protein's active site, suggesting potential therapeutic applications. nih.gov

The presence of both fluorine and iodine atoms makes this compound particularly interesting for ligand-protein interactions. The iodine atom is capable of forming strong, directional non-covalent interactions known as halogen bonds. dntb.gov.ua This occurs because the iodine atom has a region of positive electrostatic potential (a "σ-hole") opposite the C-I covalent bond, which can interact favorably with nucleophilic sites on the protein, such as the backbone carbonyl oxygens or the side chains of serine, threonine, or aspartate residues. nih.govresearchgate.net Molecular docking algorithms can account for these interactions to predict the binding mode. The fluorine atom, while a poor halogen bond donor, can participate in hydrogen bonds and other electrostatic interactions. Docking studies can thus guide the design of potent and selective enzyme inhibitors by optimizing these halogen-based interactions. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical models that relate the chemical structure of a compound to its biological activity or toxicity, respectively. wikipedia.orglongdom.org These models are built by correlating calculated molecular descriptors of a series of compounds with their experimentally measured activities. mdpi.com

For a series of derivatives of this compound, a QSAR/QSTR study would involve several steps:

Data Set Assembly: A training set of molecules with known biological activity (e.g., enzyme inhibition constants, IC50) or toxicity (e.g., LD50) is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can include constitutional, topological, geometric (3D-QSAR), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges derived from DFT). researchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that links a subset of the most relevant descriptors to the observed activity. longdom.org

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of molecules). nih.gov

Once validated, the QSAR/QSTR model can be used to predict the activity of new, unsynthesized analogs of this compound, prioritizing the most promising candidates for synthesis and testing. mdpi.com

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Physicochemical | LogP (Lipophilicity), Molar Refractivity (MR) | Relates to membrane permeability and transport |

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Describes electrostatic and covalent interaction potential |

| Topological | Molecular Connectivity Indices, Wiener Index | Encodes information about molecular size and branching |

| Steric/3D | Molecular Volume, Surface Area, Radius of Gyration | Relates to the fit of the molecule in a binding site |

Computational Prediction of Thermodynamic Properties and Intermolecular Interactions

Computational methods are valuable for predicting the thermodynamic properties of this compound, which can be challenging to measure experimentally. High-level quantum chemical calculations can be used to determine gas-phase properties like the standard enthalpy of formation (ΔfH°). aip.org When combined with computational models for sublimation or solvation, these methods can also estimate condensed-phase properties. Such predictions are vital for understanding the compound's stability and phase behavior. aip.orgnih.gov

The study of intermolecular interactions is crucial for understanding the solid-state structure (crystal packing) and its interactions with other molecules. As mentioned, the iodine atom can act as a halogen bond donor (σ-hole interaction), while the carboxylic acid group is a classic hydrogen bond donor and acceptor. Computational studies can model these interactions in dimers or larger clusters of this compound or its co-crystals with other molecules. Energy decomposition analysis can be performed to dissect the interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion, providing a deep understanding of the forces that govern molecular recognition and self-assembly. acs.org

Toxicological Research and Environmental Fate Investigations of Derivatives

In Vitro and In Vivo Toxicological Assessment Methodologies for Derivatives

The toxicological assessment of chemical compounds, including derivatives of 3-fluoro-4-iodobenzoic acid, employs a range of in vitro and in vivo methodologies to predict potential adverse effects in humans. criver.com In vitro toxicology screening is a primary tool to reduce the attrition of new drug candidates by identifying potential toxicities early in the development process. criver.comadmescope.com These methods are evolving to better mimic physiological conditions and improve the translation of results to human health outcomes. criver.com

In Vitro Assessment:

Cell-Based Assays: These are fundamental to initial toxicity screening. For instance, in the development of retinoid compounds, derivatives of this compound have been evaluated for their in vitro toxicity. One study utilized the mouse embryonic fibroblast 3T3 cell line and the melanoma cell line B16-F1 to assess the effects of specific derivatives, designated WYC-209 and WYC-331. nih.gov The impact of these compounds on cell proliferation and their potential to induce apoptosis (programmed cell death) were key endpoints in this assessment. nih.gov

High-Throughput Screening (HTS): The U.S. EPA's ToxCast program is an example of a large-scale HTS initiative that uses automated assays to test a vast number of chemicals against various biological targets to identify mechanisms of chemically induced biological activity and prioritize chemicals for further toxicological evaluation.

Aryl Hydrocarbon Hydroxylase (AHH) Induction Assay: This in vitro assay, often using rat hepatoma H-4-II E cells, is valuable for quantifying the toxic potential of individual halogenated aromatic hydrocarbons and their mixtures. nih.gov There is a strong correlation between the in vitro AHH induction potencies of these compounds and their in vivo toxic effects, such as thymic atrophy and body weight loss in rats. nih.gov

Interactive Table: Examples of In Vitro Toxicological Assessments for this compound Derivatives

| Derivative | Cell Line | Assessment | Finding |

| WYC-209 | Mouse embryonic fibroblast 3T3 | Proliferation and Apoptosis | Did not affect proliferation or induce apoptosis. nih.gov |

| WYC-331 | Melanoma B16-F1 | Proliferation and Apoptosis | Inhibited tumor clones with minimal apoptosis. nih.gov |

In Vivo Assessment:

Acute Toxicity Studies: These studies involve administering a single large dose or multiple smaller doses of a substance over a short period to determine its immediate adverse effects and the maximum tolerated dose (MTD). murigenics.com

Dose Range-Finding Studies: These are preliminary studies conducted to identify the appropriate dose range for subsequent, more detailed toxicological investigations. murigenics.com

Species Selection: In vivo studies typically use one rodent (commonly rats or mice) and one non-rodent species (such as dogs or non-human primates). youtube.com The choice of species is based on how closely their biological pathways align with those of humans. youtube.com

Good Laboratory Practice (GLP): To ensure the quality and integrity of non-clinical safety data, in vivo toxicology studies are conducted under GLP guidelines, which are required by regulatory authorities. youtube.com

For example, the in vivo toxicity of a derivative of this compound, WYC-103, was studied in the context of its inhibitory effect on subcutaneous melanoma. nih.gov Such studies monitor not only the efficacy of the compound but also early signs of toxicity, such as changes in liver enzyme levels (ALT and AST) and histopathological examination of organs upon completion of the study. youtube.com

Mechanistic Elucidation of Biological Effects and Toxicity Pathways

Understanding the molecular mechanisms by which derivatives of this compound exert their biological effects and potential toxicity is crucial for a comprehensive safety assessment. This involves identifying the specific cellular and molecular targets with which these compounds interact.

Enzyme Inhibition: Some fluorinated compounds are designed as mechanism-based enzyme inhibitors. researchgate.net The high strength of the carbon-fluorine bond can influence the metabolic fate of these molecules. researchgate.net

Metabolic Activation: The metabolism of fluorinated compounds can sometimes lead to the formation of toxic metabolites. nih.gov For instance, fluoroacetic acid is a highly toxic metabolite that can be produced from certain fluorine-containing drugs and disrupt the Krebs cycle. nih.gov

Apoptosis Induction: As seen with derivative WYC-331, some compounds can inhibit cell growth with only a few cells showing apoptosis. nih.gov This suggests that the primary mechanism of action may not be the direct induction of programmed cell death, warranting further investigation into other cellular pathways. In contrast, other substituted benzoic acid derivatives have been developed to selectively target and induce cell death in cancer cells that are dependent on anti-apoptotic proteins like Mcl-1 and Bfl-1 for survival. nih.gov

The presence of fluorine can significantly alter the properties of a molecule, including its acidity, basicity, and conformational structure, which in turn can affect its biological activity and toxicity. nih.gov

Studies on Environmental Degradation Pathways and Metabolite Identification

The environmental fate of derivatives of this compound is a key consideration, as their release into the environment can have unintended consequences. Halogenated organic compounds can be persistent and pose risks to ecosystems. researchgate.net

Biodegradation:

Anaerobic Degradation: Studies on other halogenated benzoic acids have shown that they can be degraded under anaerobic conditions. For example, denitrifying enrichment cultures have been shown to degrade 3- and 4-chlorobenzoate, as well as the corresponding brominated and iodinated benzoic acids. oup.comnih.gov The degradation of organoiodine and organobromine compounds is often observed to proceed more readily than that of their chlorinated and fluorinated counterparts. researchgate.net In these processes, the removal of the halogen is a key step in the metabolism of the compound. nih.gov

Aerobic Degradation: The biodegradation of chlorinated benzoic acids under aerobic conditions has been extensively studied, with several pure microbial cultures capable of this process having been isolated.

Abiotic Degradation:

Photolysis: Some chemical compounds can be degraded by sunlight in a process called photolysis.

Hydrolysis: The breakdown of a compound due to reaction with water.

Metabolite Identification:

Identifying the breakdown products (metabolites) of these compounds is crucial, as the metabolites themselves can be toxic. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are used to identify these transformation products in environmental samples. mavensl.com For example, the electrochemical degradation of iodinated contrast media has been shown to proceed through pathways including reductive de-iodination and de-acylation to produce aromatic amines. nih.gov

The environmental fate of a chemical is influenced by its physical and chemical properties, as well as the specific environmental conditions. nih.gov While specific degradation pathways for this compound derivatives are not well-documented, the study of other halogenated aromatic compounds provides a framework for predicting their likely environmental behavior.

Risk Assessment Methodologies in the Context of Chemical Research and Development

Risk assessment is an integral part of the research and development of new chemical entities, including derivatives of this compound. It is a systematic process to identify, analyze, and evaluate potential risks to human health and the environment. pharmuni.com

In the pharmaceutical industry, quality risk management (QRM) is a regulatory expectation. nih.gov The primary goal is to ensure patient safety by managing risks associated with the product throughout its lifecycle. jmp.com

Key Components of Risk Assessment:

Hazard Identification: Determining the intrinsic hazardous properties of the compound.

Dose-Response Assessment: Evaluating the relationship between the dose of the substance and the incidence and severity of an adverse effect.

Exposure Assessment: Estimating the extent of human or environmental exposure to the substance.

Risk Characterization: Integrating the information from the previous steps to estimate the probability of adverse effects occurring in the target population under specific exposure conditions.

Tools and Methodologies:

Failure Mode and Effects Analysis (FMEA): A systematic, proactive method for evaluating a process to identify where and how it might fail and to assess the relative impact of different failures, in order to identify the parts of the process that are most in need of change. bachem.com FMEA is used to rank risks based on their severity, occurrence, and detectability. youtube.com

Quality by Design (QbD): A risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. jmp.com The starting point for a QbD-based risk assessment is the Quality Target Product Profile (QTPP), which summarizes the quality characteristics of the drug product. jmp.com

The risk assessment process is iterative and should be reviewed and updated as new information becomes available. youtube.com It provides a framework for making informed decisions to mitigate identified risks and ensure the safe development and use of new chemical derivatives. pharmuni.com

Patent Landscape Analysis and Emerging Research Trends

Overview of Patented Synthetic Routes and Intermediates Involving 3-Fluoro-4-iodobenzoic Acid

For instance, the synthesis of the related compound, 2,3,4-trifluoro-5-(iodo or bromo)benzoic acid, has been patented and involves the direct iodination or bromination of a 2,3,4-trifluorobenzoic acid precursor. google.com This process is carried out using an iodinating or brominating agent in the presence of an oxidizing agent. google.com Another patented approach for a similar compound includes a sequence of nitration, reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the iodine. google.com

These patented methodologies suggest that the synthesis of this compound likely starts from a fluorinated benzoic acid precursor. The introduction of the iodine atom could be achieved through direct electrophilic iodination or via a Sandmeyer reaction from a corresponding amino derivative. The intermediates in these patented routes are typically nitrated and aminated versions of the starting fluorinated benzoic acid.

A summary of inferred synthetic strategies based on analogous patented processes is presented below:

| Starting Material | Key Transformation(s) | Key Intermediates |

| 3-Fluorobenzoic acid | Electrophilic Iodination | - |

| 3-Fluoro-4-aminobenzoic acid | Diazotization followed by Sandmeyer Reaction | 3-Fluoro-4-diazoniumbenzoic acid salt |

| 4-Amino-3-fluorobenzoic acid | Diazotization followed by Sandmeyer Reaction | 4-Diazonium-3-fluorobenzoic acid salt |

Analysis of Patented Applications in Pharmaceutical, Agrochemical, and Material Science Sectors

The primary patented application of this compound is as a crucial intermediate in the pharmaceutical industry. It serves as a foundational scaffold for the synthesis of more complex active pharmaceutical ingredients (APIs).

Pharmaceutical Sector:

Patents reveal that this compound is a key component in the synthesis of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. It is frequently cited as a starting material for the production of diphenylamine (B1679370) derivatives, which are investigated for their potential as anticancer agents. google.com Furthermore, this compound is an important intermediate in the synthesis of quinolone carboxylic acids, a class of potent antimicrobial agents. google.com

| Therapeutic Area | Target Compound Class | Patent Examples (Illustrative) |

| Oncology | Phenylaminobenzhydroxamic acid derivatives | Precursors to MEK inhibitors |

| Infectious Diseases | Quinolone carboxylic acids | Building blocks for broad-spectrum antibiotics |

Agrochemical Sector:

While direct patented applications of this compound in agrochemicals are less prevalent in the surveyed literature, its structural motifs are found in some patented herbicidal and fungicidal compounds. The fluorinated and iodinated phenyl ring system can be a key pharmacophore for activity against agricultural pests and weeds. Further investigation into patent databases focusing on agrochemical synthesis may reveal more direct applications.

Material Science Sector:

Currently, there is limited information within the public patent domain detailing the use of this compound in material science applications. However, iodinated aromatic compounds, in general, have been explored for applications in areas such as organic light-emitting diodes (OLEDs) and as components of radio-opaque materials. googleapis.com The unique combination of fluorine and iodine atoms in this compound could offer interesting properties for the development of new materials with tailored electronic or optical characteristics.

Identification of Emerging Research Areas and Innovation Hotspots from Patent Filings

A forward-looking analysis of recent patent filings that cite this compound indicates a growing interest in its application for developing targeted therapies. A notable trend is its use as a linker or building block in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that harness the cell's natural protein degradation machinery to eliminate disease-causing proteins. The rigid, functionalized aromatic structure of this compound makes it an attractive component for connecting the target-binding and E3 ligase-binding moieties of a PROTAC molecule.

Another emerging area is its incorporation into inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways. epo.org BTK inhibitors are a promising class of drugs for treating various B-cell malignancies and autoimmune disorders. The use of this compound in the synthesis of these inhibitors highlights its continued importance in cutting-edge drug discovery.

Innovation hotspots appear to be concentrated in the development of highly specific and potent enzyme inhibitors and in the burgeoning field of targeted protein degradation. The consistent appearance of this compound in patents related to these advanced therapeutic strategies underscores its value as a versatile and indispensable chemical tool for medicinal chemists.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of highly substituted aromatic compounds like 3-Fluoro-4-iodobenzoic acid often relies on multi-step processes that may involve harsh reagents, stoichiometric amounts of metal catalysts, and significant solvent waste. A primary future research direction is the development of more efficient, economical, and environmentally benign synthetic strategies.

Future research will likely focus on:

Catalytic C-H Activation: Direct, late-stage functionalization of C-H bonds on simpler, readily available fluorinated benzoic acids could provide a more atom-economical route, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis offers improved safety, better heat and mass transfer, and easier scalability compared to traditional batch processes. Developing a flow-based synthesis for this compound and its precursors could significantly enhance production efficiency and consistency.

Biocatalysis: The use of engineered enzymes to perform specific transformations, such as halogenation or oxidation, under mild, aqueous conditions represents a key avenue for green chemistry. Research into enzymes capable of regioselectively iodinating a 3-fluorobenzoic acid precursor would be a significant breakthrough.

Mechanochemistry: Solvent-free or low-solvent synthetic methods, such as ball milling, can reduce environmental impact and sometimes lead to novel reactivity. mdpi.comnih.gov Exploring mechanochemical approaches for the synthesis of this compound and its derivatives is a promising area. mdpi.comnih.gov

| Synthetic Approach | Potential Advantages | Research Focus |

| C-H Activation | High atom economy, reduced steps | Development of selective catalysts |

| Flow Chemistry | Enhanced safety, scalability, consistency | Reactor design and optimization |

| Biocatalysis | Mild conditions, high selectivity, sustainability | Enzyme discovery and engineering |

| Mechanochemistry | Reduced solvent waste, novel reactivity | Reaction condition screening |

Design of Advanced Derivatives with Enhanced Biological and Material Properties

The true potential of this compound lies in its utility as a building block for more complex molecules with tailored functions. The carboxylic acid group, the C-I bond, and the C-F bond each provide opportunities for diverse chemical modifications.

For Biological Applications: Future work will likely involve creating libraries of derivatives, such as amides, esters, and hydrazones, and screening them for various biological activities. Research has already shown that derivatives of iodobenzoic acids, specifically acylhydrazones, exhibit promising antimicrobial and anticancer properties. mdpi.comnih.gov The introduction of the fluorine atom in the 3-position can further enhance metabolic stability and binding affinity. Future targets for derivatives of this compound could include:

Enzyme Inhibitors: Designing molecules that specifically target the active sites of enzymes implicated in diseases like cancer or bacterial infections.

Receptor Modulators: Creating ligands for nuclear receptors or G-protein coupled receptors.

Bio-probes: The iodine atom can be replaced with radiolabels for use in medical imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).

For Material Science Applications: The rigid aromatic core and the presence of halogens make this compound an interesting candidate for the development of advanced materials. The C-I bond is particularly useful for forming new carbon-carbon bonds via cross-coupling reactions (e.g., Suzuki, Sonogashira). Future research could explore its use in synthesizing:

Liquid Crystals: Incorporating the fluoro-iodo-phenyl moiety into larger molecular structures to create novel liquid crystalline materials with specific phase behaviors.

Functional Polymers: Using the compound as a monomer or a functionalizing agent to create polymers with high refractive indices, thermal stability, or specific electronic properties.

Metal-Organic Frameworks (MOFs): Employing the carboxylic acid group to act as a linker to coordinate with metal ions, forming porous materials for gas storage or catalysis.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The traditional approach of synthesizing and testing derivatives one by one is time-consuming and resource-intensive. The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this process. nih.govgu.se

Future research directions include:

Predictive Modeling: Developing and training AI models to accurately predict the biological activity, toxicity, and physicochemical properties (e.g., solubility, ADME - Absorption, Distribution, Metabolism, Excretion) of virtual derivatives of this compound. nih.gov This allows for the in silico screening of vast chemical libraries to prioritize the most promising candidates for synthesis.

Generative Models: Using generative AI algorithms to design entirely new molecules based on the this compound scaffold, optimized for specific properties like binding affinity to a biological target or desired material characteristics. gu.se

Reaction Prediction: Employing AI to predict optimal reaction conditions and synthetic routes, accelerating the development of the novel synthetic methodologies discussed in section 11.1.

| AI/ML Application | Objective | Potential Impact |

| Predictive Modeling | Forecast biological activity and ADME properties. nih.gov | Prioritize high-potential derivatives for synthesis. |

| Generative Design | Create novel molecular structures with desired features. | Expand chemical space beyond intuitive design. |

| Synthesis Planning | Predict optimal reaction pathways and conditions. | Accelerate the discovery of efficient synthetic routes. |

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The most significant breakthroughs involving this compound will emerge from collaborations that span traditional scientific boundaries. The development of this compound from a simple building block to a functional product requires a concerted, interdisciplinary effort.

An example of a future interdisciplinary workflow could be:

Computational Chemistry/AI: AI models predict a set of novel amide derivatives of this compound with high potential as inhibitors for a specific bacterial enzyme.

Synthetic Chemistry: Organic chemists synthesize the prioritized target molecules using sustainable, optimized methods.

Microbiology/Biochemistry: Biologists test the synthesized compounds for their efficacy against resistant bacterial strains and perform enzyme inhibition assays to confirm the mechanism of action. mdpi.comnih.gov

Materials Science: For non-biological applications, materials scientists could incorporate the compound into a polymer backbone and characterize the resulting material's thermal, optical, and mechanical properties.

This synergistic approach ensures that research is target-oriented and that fundamental chemical discoveries are rapidly translated into functional applications.

Addressing Challenges in Scalability and Translational Research

A significant hurdle between a promising laboratory finding and a real-world application is the ability to produce the compound on a large scale in a cost-effective and reproducible manner. While a synthetic route may be effective for producing milligrams in a lab, it may not be suitable for kilogram-scale production.

Future research must address: